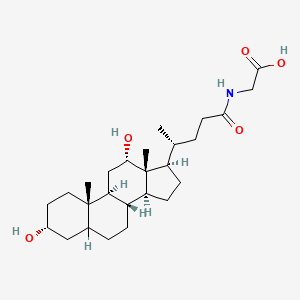

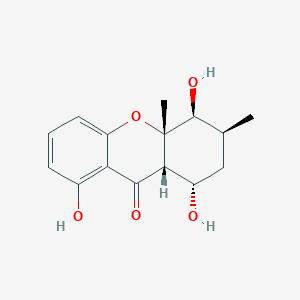

N-(3alpha,12alpha-Dihydroxy-24-oxocholane-24-yl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

A bile salt formed in the liver by conjugation of deoxycholate with glycine, usually as the sodium salt. It acts as a detergent to solubilize fats for absorption and is itself absorbed. It is used as a cholagogue and choleretic.

Scientific Research Applications

Bile Acid Studies

- Bile Salts in Germ-Free Animals : Research by Haslewood (1971) identified bile salts in germ-free domestic fowl and pigs, including compounds similar in structure to N-(3α,12α-Dihydroxy-24-oxocholane-24-yl)glycine, suggesting a role in primary bile acid synthesis in animals Haslewood, 1971.

Chemical Synthesis Studies

- Synthesis of Bile Acid Derivatives : Ogawa et al. (2010) synthesized derivatives of bile acids, including N-acylamidated conjugates with glycine, highlighting the potential for creating targeted molecular tracers for research Ogawa et al., 2010.

Neurosteroid Biosynthesis

- Neurosteroid Allopregnanolone Biosynthesis : Venard et al. (2008) discussed the regulation of neurosteroid biosynthesis in the rat spinal cord, indicating a role for glycine in this process. This suggests a potential relationship with compounds structurally similar to N-(3α,12α-Dihydroxy-24-oxocholane-24-yl)glycine in neurobiology Venard et al., 2008.

Solubility and Dissolution Enhancement

- Enhancing Drug Solubility and Dissolution : Tripathi et al. (1991) examined the effect of cholic acid conjugates on the solubility and dissolution of certain drugs, suggesting a potential application for similar bile acid derivatives in pharmaceutical formulations Tripathi et al., 1991.

Cholesterol Metabolism

- Hypocholesterolemic Effects in Hamsters : Kim et al. (2001) studied bile acid sulfonate analogs in hamsters, noting their impact on cholesterol levels. This indicates the relevance of similar bile acid derivatives in cholesterol metabolism research Kim et al., 2001.

Coenzyme A Ester Synthesis

- Synthesis for Bile Acid Biosynthesis Study : Kurosawa et al. (2001) synthesized CoA esters of bile acids, including derivatives similar to N-(3α,12α-Dihydroxy-24-oxocholane-24-yl)glycine, for studying bile acid biosynthesis Kurosawa et al., 2001.

Protein Synthesis and Metabolism

- Protein Synthesis in Myxedema and Healthy Volunteers : Crispell et al. (1956) conducted studies on protein synthesis using glycine derivatives, which could be relevant to the metabolism of similar compounds Crispell et al., 1956.

Metabolism in Guinea Pigs

- Metabolism of Nor-cholestanolic Acids : Kihira and Mosbach (1978) investigated the metabolism of certain bile acids in guinea pigs, providing insights into the metabolic pathways of related compounds Kihira & Mosbach, 1978.

Glycine Metabolism and Nutrition

- Implications for Nutrition and Health : Wang et al. (2013) discussed glycine metabolism, emphasizing its importance in various physiological processes, which may be extrapolated to similar amino acid derivatives Wang et al., 2013.

properties

Product Name |

N-(3alpha,12alpha-Dihydroxy-24-oxocholane-24-yl)glycine |

|---|---|

Molecular Formula |

C26H43NO5 |

Molecular Weight |

449.6 g/mol |

IUPAC Name |

2-[[(4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16?,17-,18+,19-,20+,21+,22+,25+,26-/m1/s1 |

InChI Key |

WVULKSPCQVQLCU-XMPMLJJQSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Pictograms |

Irritant |

synonyms |

Acid, Glycodeoxycholic Deoxycholate, Glycine Deoxycholylglycine Glycine Deoxycholate Glycodeoxycholate Glycodeoxycholic Acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(3-Aminobutyl)amino]butyl]carbamic acid 2-[(6-guanidinohexyl)amino]-2-oxoethyl ester](/img/structure/B1258241.png)

![(E)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B1258249.png)

![2-[4-[(E)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-enyl]phenoxy]acetic acid](/img/structure/B1258255.png)

![3-[(E)-(2-bromophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione](/img/structure/B1258263.png)